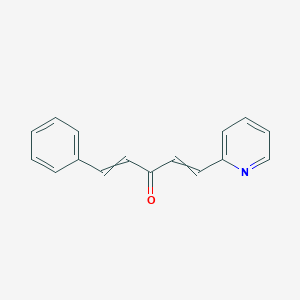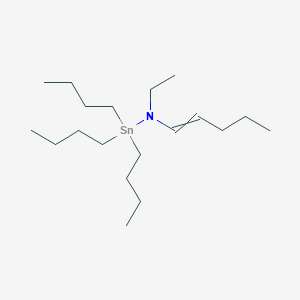
N-(Acetyloxy)-2-chlorobenzene-1-carboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Acetyloxy)-2-chlorobenzene-1-carboximidoyl chloride: is an organic compound that features both acetyloxy and chlorobenzene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Using Thionyl Chloride: One common method involves the reaction of 2-chlorobenzene-1-carboximidoyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding N-(Acetyloxy)-2-chlorobenzene-1-carboximidoyl chloride.
Using Phosphorus Chlorides: Another method involves the use of phosphorus trichloride or phosphorus pentachloride to facilitate the chlorination of the carboximidoyl group, followed by acetylation with acetic anhydride.
Industrial Production Methods: Industrial production often employs large-scale batch reactors where the reagents are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding carboxylic acid and acetic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Hydrolysis: Aqueous base such as sodium hydroxide or acidic conditions using hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted amides or esters.
Hydrolysis: Formation of 2-chlorobenzene-1-carboxylic acid and acetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific conditions used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The acetyloxy group can serve as a protecting group for alcohols during multi-step synthesis.
Biology and Medicine:
Drug Development:
Biochemical Research: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Chemical Manufacturing: Employed in the production of specialty chemicals and materials.
Agriculture: Potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N-(Acetyloxy)-2-chlorobenzene-1-carboximidoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The acetyloxy group can also participate in esterification reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
N-(Acetyloxy)-2-chlorobenzene-1-carboxamide: Similar structure but with an amide group instead of a chloride.
2-Chlorobenzene-1-carboxylic acid: Lacks the acetyloxy group but shares the chlorobenzene core.
Acetyl chloride: Contains the acetyloxy group but lacks the chlorobenzene moiety.
Uniqueness: N-(Acetyloxy)-2-chlorobenzene-1-carboximidoyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
61101-50-6 |
|---|---|
Formule moléculaire |
C9H7Cl2NO2 |
Poids moléculaire |
232.06 g/mol |
Nom IUPAC |
[[chloro-(2-chlorophenyl)methylidene]amino] acetate |
InChI |
InChI=1S/C9H7Cl2NO2/c1-6(13)14-12-9(11)7-4-2-3-5-8(7)10/h2-5H,1H3 |
Clé InChI |
OBZZCWRKUKZBSR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ON=C(C1=CC=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


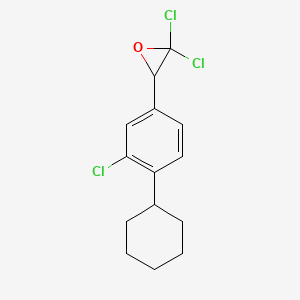
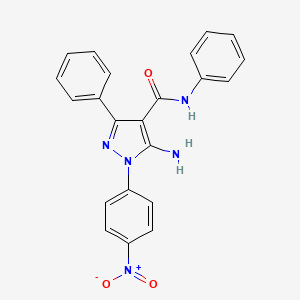
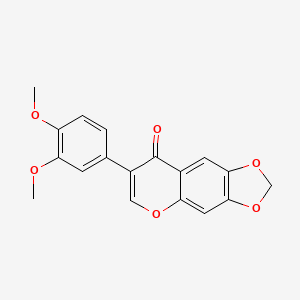
propanedioate](/img/structure/B14589698.png)

![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)
![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
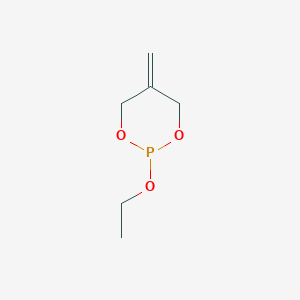
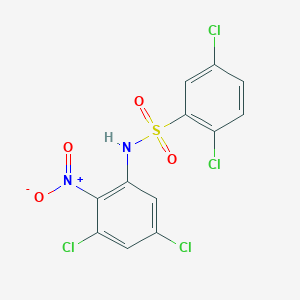
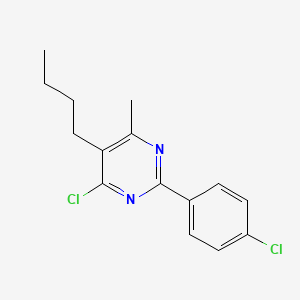
propanedioate](/img/structure/B14589763.png)
